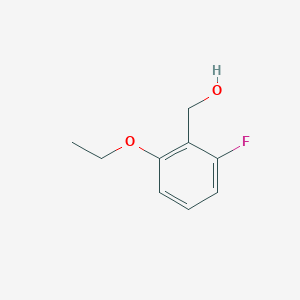

(2-Ethoxy-6-fluorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxy-6-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-5,11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGUJTHKKNSMHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy 6 Fluorophenyl Methanol

Biocatalytic Approaches

The synthesis of (2-Ethoxy-6-fluorophenyl)methanol can also be approached through biocatalytic methods, which employ enzymes as catalysts. This strategy aligns with the principles of green chemistry by offering high selectivity and operating under mild reaction conditions, thereby reducing energy consumption and the formation of byproducts. The primary biocatalytic route to this compound involves the asymmetric reduction of its corresponding aldehyde precursor, 2-ethoxy-6-fluorobenzaldehyde (B2771622).

The enzymes predominantly utilized for this type of transformation belong to the oxidoreductase class, specifically aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs). nih.gov These enzymes catalyze the reduction of carbonyl groups to alcohols, a critical step in many biochemical pathways. tandfonline.com AKRs, in particular, are known for their broad substrate specificity, capable of reducing a wide array of aliphatic and aromatic aldehydes and ketones. mdpi.comscielo.org.mx The catalytic activity of these enzymes is dependent on a nicotinamide (B372718) cofactor, either NADH or NADPH, which serves as the hydride donor in the reduction reaction.

Research into the biocatalytic reduction of substituted benzaldehydes has demonstrated the feasibility of converting molecules with similar structural features to 2-ethoxy-6-fluorobenzaldehyde. For instance, studies have shown the successful reduction of various fluorobenzaldehydes using crude enzyme preparations from plant sources, such as different bean species. tandfonline.com In these studies, both 2- and 4-fluorobenzaldehyde (B137897) were reduced with high conversions, indicating that the presence of a fluorine atom on the aromatic ring is well-tolerated by the enzymatic systems. tandfonline.com

The electronic and steric properties of the substituents on the benzaldehyde (B42025) ring play a crucial role in the efficiency of the biocatalytic reduction. Generally, electron-withdrawing groups on the aromatic ring can enhance the rate of reduction by increasing the electrophilicity of the carbonyl carbon. Conversely, the position of the substituents can exert steric effects that may hinder the binding of the substrate to the enzyme's active site. In the case of 2-ethoxy-6-fluorobenzaldehyde, the presence of substituents at both ortho positions could present a significant steric challenge for many enzymes.

Whole-cell biocatalysis, utilizing organisms such as Saccharomyces cerevisiae (baker's yeast), is another viable option. nih.gov Yeast contains a variety of reductases that can convert a broad range of aldehydes and ketones. The use of whole cells offers the advantage of in-situ cofactor regeneration, which is a cost-effective and efficient approach. Competitive reaction studies in S. cerevisiae have shown that the organism possesses concurrent pathways for aldehyde metabolism, primarily through reduction to the corresponding alcohol or via C-C bond formation. nih.gov The selectivity towards reduction can be influenced by factors such as the substrate structure and the cellular redox state. nih.gov

While direct studies on the biocatalytic reduction of 2-ethoxy-6-fluorobenzaldehyde are not extensively documented in publicly available literature, the existing research on related substituted benzaldehydes provides a strong foundation for developing such a process. The selection of a suitable biocatalyst, whether an isolated enzyme or a whole-cell system, would be critical and would likely require screening of various candidates to identify one with the desired activity and stereoselectivity for this specific substrate. Optimization of reaction conditions, including pH, temperature, co-solvent, and cofactor regeneration systems, would be essential for achieving high yields and enantiomeric purity of this compound.

The following table summarizes the biocatalytic reduction of various substituted benzaldehydes, providing an insight into the potential of these systems for the synthesis of this compound.

| Substrate | Biocatalyst | Conversion (%) | Product | Reference |

| 2-Fluorobenzaldehyde | Pinto beans (crude enzyme) | 83-100 | 2-Fluorobenzyl alcohol | tandfonline.com |

| 4-Fluorobenzaldehyde | Pinto beans (crude enzyme) | 83-100 | 4-Fluorobenzyl alcohol | tandfonline.com |

| Benzaldehyde | Capulin seeds (crude enzyme) | 86 | Benzyl (B1604629) alcohol | researchgate.net |

| Benzaldehyde | Mamey seeds (crude enzyme) | 77 | Benzyl alcohol | researchgate.net |

| 2-Cl-benzaldehyde | Pinto beans (crude enzyme) | 70-100 | 2-Chlorobenzyl alcohol | tandfonline.com |

| 4-Cl-benzaldehyde | Pinto beans (crude enzyme) | 70-100 | 4-Chlorobenzyl alcohol | tandfonline.com |

| 4-Me-benzaldehyde | Pinto beans (crude enzyme) | 70-100 | 4-Methylbenzyl alcohol | tandfonline.com |

| 4-OMe-benzaldehyde | Pinto beans (crude enzyme) | 70-100 | 4-Methoxybenzyl alcohol | tandfonline.com |

| 4-Fluorobenzaldehyde | Saccharomyces cerevisiae | High Selectivity | 4-Fluorobenzyl alcohol | nih.gov |

| 2-Fluorobenzaldehyde | Saccharomyces cerevisiae | Low Selectivity | 2-Fluorobenzyl alcohol | nih.gov |

Chemical Transformations and Reactivity of 2 Ethoxy 6 Fluorophenyl Methanol

Reactions Involving the Hydroxymethyl Moiety

The primary alcohol functional group in (2-ethoxy-6-fluorophenyl)methanol is a key site for a range of chemical modifications, including oxidation, reduction, etherification, esterification, halogenation, and nucleophilic substitution reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of primary alcohols is a fundamental transformation in organic synthesis, yielding aldehydes under mild conditions and carboxylic acids with stronger oxidizing agents. While specific literature on the oxidation of this compound is not abundant, the expected products are 2-ethoxy-6-fluorobenzaldehyde (B2771622) and 2-ethoxy-6-fluorobenzoic acid.

The selective oxidation to the aldehyde can be achieved using a variety of reagents that are known to minimize over-oxidation to the carboxylic acid. Commonly employed methods include the use of pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (DCM).

For the complete oxidation to the carboxylic acid, stronger oxidizing agents are required. Typical reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid), or ruthenium tetroxide (RuO₄). The reaction conditions generally involve heating the alcohol with an excess of the oxidizing agent.

| Product | Reagent(s) | Expected Reaction Conditions |

| 2-Ethoxy-6-fluorobenzaldehyde | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | Stirring in dichloromethane (DCM) at room temperature. |

| 2-Ethoxy-6-fluorobenzoic acid | Potassium permanganate (KMnO₄) or Jones reagent | Heating with the oxidizing agent in an appropriate solvent. |

Reductions to Alkane Derivatives

The reduction of a benzylic alcohol to the corresponding alkane, in this case, 2-ethoxy-6-fluorotoluene, is a less common transformation but can be achieved through a two-step process. The hydroxyl group is first converted into a good leaving group, such as a tosylate or a halide, followed by reductive cleavage.

Alternatively, a one-pot procedure involving the reduction of the corresponding carboxylic acid derivative can be employed. For instance, the related 2-ethoxy-6-fluorobenzoic acid can be activated with isobutyl chloroformate in the presence of a base like triethylamine (B128534) (TEA), followed by reduction with sodium borohydride (B1222165) (NaBH₄) to yield this compound. While this demonstrates the reduction of a carboxylate to the alcohol, further reduction to the methyl group would require more forcing conditions, such as the Wolff-Kishner or Clemmensen reduction of the corresponding aldehyde or ketone.

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification reactions.

Etherification: The Williamson ether synthesis is a widely used method for the preparation of ethers. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether.

Esterification: Esters can be synthesized by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base acts as a catalyst and scavenges the hydrogen chloride or carboxylic acid byproduct. Alternatively, the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, can be used, although this method is an equilibrium process.

Halogenation of the Hydroxyl Group

The conversion of the primary alcohol in this compound to an alkyl halide is a crucial step for subsequent nucleophilic substitution reactions. This transformation can be achieved using various halogenating agents.

For the synthesis of the corresponding benzyl (B1604629) chloride, thionyl chloride (SOCl₂) is a common and effective reagent. A patent describing the synthesis of a related compound, 5-bromo-2-(chloromethyl)-1-ethoxy-3-fluorobenzene, from (4-bromo-2-ethoxy-6-fluorophenyl)methanol, provides a relevant experimental protocol. The reaction is carried out by treating the alcohol with thionyl chloride in the presence of a catalytic amount of zinc chloride in an anhydrous solvent like dichloromethane at low temperatures. google.com

| Reactant | Reagent(s) | Product | Reaction Conditions |

| (4-Bromo-2-ethoxy-6-fluorophenyl)methanol | Thionyl chloride (SOCl₂), Zinc chloride (cat.) | 5-Bromo-2-(chloromethyl)-1-ethoxy-3-fluorobenzene | Dichloromethane (DCM), 0 °C, 2 hours |

This method is expected to be directly applicable to this compound to yield 2-(chloromethyl)-1-ethoxy-3-fluorobenzene.

Nucleophilic Substitution Reactions

Once the hydroxyl group is converted into a good leaving group, such as a halide (e.g., -Cl, -Br), the resulting benzylic halide becomes an excellent substrate for SN2 reactions. A wide range of nucleophiles can be introduced at this position, leading to a diverse array of derivatives.

Examples of nucleophiles and the corresponding products include:

Cyanide (e.g., NaCN): to form 2-(2-ethoxy-6-fluorophenyl)acetonitrile.

Azide (e.g., NaN₃): to form 2-(azidomethyl)-1-ethoxy-3-fluorobenzene.

Alkoxides (e.g., NaOCH₃): to form 1-ethoxy-2-(methoxymethyl)-3-fluorobenzene.

Thiolates (e.g., NaSPh): to form (2-ethoxy-6-fluorophenyl)(phenyl)methanethiol.

The reactivity of the benzylic halide is enhanced by the presence of the aromatic ring, which stabilizes the transition state of the SN2 reaction.

Aromatic Ring Functionalizations and Substitutions

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the ethoxy group (-OEt) and the fluorine atom (-F).

The directing effects of the two substituents are synergistic, both directing incoming electrophiles to the positions ortho and para to them. In this compound, the positions on the ring are:

Position 2: Substituted with -OEt

Position 6: Substituted with -F

Positions 3, 4, 5: Available for substitution

The ethoxy group at C2 directs to C3 (ortho) and C5 (para). The fluorine atom at C6 directs to C5 (ortho) and C3 (para, relative to the fluorine). Therefore, electrophilic substitution is strongly favored at positions 3 and 5. The steric hindrance from the adjacent ethoxy and hydroxymethyl groups might influence the relative rates of substitution at these positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group, respectively. These reactions might be complicated by the presence of the activating ethoxy group and the hydroxyl group, which can coordinate with the Lewis acid.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents already present on the benzene (B151609) ring. For this compound, the directing effects of the ethoxy, fluoro, and hydroxymethyl groups must be considered.

The ethoxy group (-OEt) is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. The fluorine atom (-F) is a deactivating group due to its high electronegativity, which withdraws electron density inductively. However, like other halogens, it is also ortho, para-directing because of its ability to donate a lone pair of electrons through resonance. The hydroxymethyl group (-CH₂OH) is a weak deactivating group and is considered to be meta-directing.

Given the positions of the substituents in this compound, the primary positions for electrophilic attack would be C4 and C5. The C4 position is para to the strongly activating ethoxy group and ortho to the deactivating fluoro group. The C5 position is meta to the ethoxy group and para to the fluoro group. The powerful activating and directing effect of the ethoxy group would likely dominate, favoring substitution at the C4 position. However, steric hindrance from the adjacent hydroxymethyl group could also influence the outcome.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Predicted Major Product(s) |

| HNO₃/H₂SO₄ | (2-Ethoxy-6-fluoro-4-nitrophenyl)methanol |

| Br₂/FeBr₃ | (4-Bromo-2-ethoxy-6-fluorophenyl)methanol |

| SO₃/H₂SO₄ | 2-Ethoxy-6-fluoro-3-(hydroxymethyl)benzenesulfonic acid |

Nucleophilic Aromatic Substitution (SNAr) at Fluorine or Other Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the fluorine atom is a potential leaving group. However, the ring is not strongly activated towards nucleophilic attack. The ethoxy group is electron-donating, which is unfavorable for SNAr. The hydroxymethyl group is only weakly electron-withdrawing. Therefore, direct nucleophilic substitution of the fluorine atom is expected to be difficult under standard SNAr conditions.

For SNAr to occur at a reasonable rate, the aromatic ring would likely need to be further substituted with strong electron-withdrawing groups, such as nitro groups, at the ortho and para positions relative to the fluorine.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions depends on the presence of a suitable leaving group on the aromatic ring, typically a halide (Br, I) or a triflate.

This compound itself is not a typical substrate for cross-coupling reactions as it lacks a suitable leaving group. However, its halogenated derivatives, such as (4-bromo-2-ethoxy-6-fluorophenyl)methanol, would be expected to readily participate in these transformations.

Suzuki Coupling: Reaction of (4-bromo-2-ethoxy-6-fluorophenyl)methanol with a boronic acid in the presence of a palladium catalyst and a base would yield a biaryl compound.

Heck Coupling: Reaction with an alkene under palladium catalysis would introduce a vinyl group at the C4 position.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper co-catalyst would result in the formation of an alkynyl-substituted derivative.

Table 2: Predicted Products of Cross-Coupling Reactions of (4-Bromo-2-ethoxy-6-fluorophenyl)methanol

| Coupling Reaction | Coupling Partner | Predicted Product |

| Suzuki | Phenylboronic acid | (2'-Ethoxy-6'-fluoro-[1,1'-biphenyl]-4-yl)methanol |

| Heck | Styrene | (E)-(2-Ethoxy-6-fluoro-4-styrylphenyl)methanol |

| Sonogashira | Phenylacetylene | (2-Ethoxy-6-fluoro-4-(phenylethynyl)phenyl)methanol |

Transformations of the Ethoxy Group

Cleavage Reactions

The cleavage of the ether linkage in the ethoxy group of this compound would typically require harsh reaction conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of an aryl alkyl ether, the cleavage generally yields a phenol (B47542) and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is not susceptible to SN2 attack. Thus, cleavage of the ethoxy group in this compound would be expected to produce (3-fluoro-2-(hydroxymethyl)phenol) and ethyl halide.

Alkyl Group Modifications

Modifications of the ethyl group within the ethoxy moiety are generally not facile reactions. The C-H bonds of the ethyl group are relatively inert. Radical halogenation could potentially occur at the benzylic-like position of the ethoxy group, but this would likely be unselective and could compete with reactions at the hydroxymethyl group.

Mechanistic Investigations of this compound Reactions

Specific mechanistic studies on the reactions of this compound are not available in the surveyed literature. However, the mechanisms of the general reaction types discussed above are well-established.

Electrophilic Aromatic Substitution: These reactions would proceed through the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). The stability of this intermediate, influenced by the electronic effects of the ethoxy, fluoro, and hydroxymethyl groups, would determine the regiochemical outcome.

Nucleophilic Aromatic Substitution: A putative SNAr reaction would involve the formation of a Meisenheimer complex, a resonance-stabilized carbanionic intermediate. The lack of strong electron-withdrawing groups would make the formation of this intermediate energetically unfavorable.

Cross-Coupling Reactions: The catalytic cycles of Suzuki, Heck, and Sonogashira reactions are well-understood and involve oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck and Sonogashira), and reductive elimination steps at the palladium center.

Ether Cleavage: The acid-catalyzed cleavage of the ethoxy group would follow an SN2 pathway for the attack of the halide on the ethyl group, as a primary carbocation is unstable.

Further experimental and computational studies would be necessary to fully elucidate the specific reaction pathways and reactivity patterns of this compound.

Reaction Kinetics and Thermodynamics

A thorough search for peer-reviewed articles and patents did not yield specific studies focused on the reaction kinetics or thermodynamics of this compound. Consequently, no quantitative data, such as reaction rate constants, activation energies, or thermodynamic parameters (enthalpy, entropy, and Gibbs free energy changes) for its reactions, can be presented.

Transition State Analysis

Similarly, information regarding the transition state analysis of reactions involving this compound is not documented in the accessible scientific literature. Computational or experimental studies aimed at elucidating the structures and energies of transition states in its chemical transformations have not been reported.

Due to the lack of specific research on the reaction kinetics, thermodynamics, and transition state analysis of this compound, a detailed, data-driven article on these aspects of its chemical reactivity cannot be constructed at this time. Further experimental and computational research is required to elucidate these fundamental aspects of its chemical behavior.

Derivatives and Analogues of 2 Ethoxy 6 Fluorophenyl Methanol

Synthesis of Structurally Modified Analogues of (2-Ethoxy-6-fluorophenyl)methanol

The substitution pattern on the benzene (B151609) ring is a critical determinant of a molecule's three-dimensional shape and electronic properties. Positional isomers of this compound, where the ethoxy, fluoro, and methanol (B129727) groups are arranged differently on the phenyl ring, can be synthesized through regioselective methods.

The synthesis typically begins with a correspondingly substituted fluorophenol. For example, the synthesis of a known positional isomer, (4-Ethoxy-2-fluorophenyl)methanol, would start from 2-fluorophenol. The phenolic hydroxyl group is first etherified to an ethoxy group via Williamson ether synthesis, reacting it with an ethylating agent like ethyl bromide in the presence of a base. The resulting 1-ethoxy-3-fluorobenzene (B1330356) can then be functionalized at the 4-position with a hydroxymethyl group, often through a formylation step (e.g., Vilsmeier-Haack or Duff reaction) to introduce an aldehyde, followed by reduction to the primary alcohol.

A selection of possible positional isomers is presented below, each requiring a unique starting material or synthetic strategy to achieve the desired substitution pattern.

Table 1: Positional Isomers of Ethoxy-fluorophenyl-methanol

| Compound Name | CAS Number | Molecular Formula | Notes |

|---|---|---|---|

| This compound | Not Available | C₉H₁₁FO₂ | The parent compound of this study. |

| (4-Ethoxy-2-fluorophenyl)methanol | 1393470-20-6 | C₉H₁₁FO₂ | A known and characterized positional isomer. americanelements.com |

| (2-Ethoxy-3-fluorophenyl)methanol | Not Available | C₉H₁₁FO₂ | Synthesis would typically start from 3-fluorophenol. |

| (2-Ethoxy-4-fluorophenyl)methanol | 1427435-99-9 | C₉H₁₁FO₂ | Synthesis would typically start from 4-fluorophenol. |

Altering the length and branching of the alkoxy group can significantly impact a molecule's lipophilicity and steric profile. The synthesis of analogues with modified alkoxy chains (e.g., methoxy, propoxy, isopropoxy) is readily achievable. The general strategy involves the O-alkylation of a common precursor, 2-fluoro-6-hydroxybenzaldehyde, with various alkyl halides. The subsequent reduction of the aldehyde function furnishes the desired (2-alkoxy-6-fluorophenyl)methanol derivative. This approach allows for the systematic introduction of a wide variety of alkoxy groups to probe their effect on the molecule's characteristics.

Replacing the fluorine atom with other halogens (Cl, Br, I) or introducing additional halogen substituents can modulate the electronic nature and reactivity of the aromatic ring. For instance, a (2-ethoxy-6-chlorophenyl)methanol analogue would be synthesized starting from 2-chloro-6-hydroxytoluene, which would undergo etherification and subsequent oxidation of the methyl group to a hydroxymethyl group. Similarly, polyhalogenated analogues, such as those derived from difluorophenols, can be prepared, allowing for a fine-tuning of the molecule's electronic properties. The synthesis of fluorinated imines from precursors like 2,4-difluorobenzaldehyde (B74705) has been documented, indicating the accessibility of such halogen substitution patterns. nih.gov

Preparation of Functionalized Derivatives for Advanced Studies

The hydroxymethyl group of this compound is a key functional handle that can be readily converted into other functionalities, leading to a vast number of derivatives. These derivatives are often synthesized as intermediates for more complex targets or as final compounds for biological or material science applications.

The conversion of this compound to Schiff bases, or imines, is a two-step process. First, the primary alcohol is oxidized to the corresponding aldehyde, 2-ethoxy-6-fluorobenzaldehyde (B2771622). This transformation can be accomplished using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or via Swern or Dess-Martin periodinane oxidation.

The resulting aldehyde is then condensed with a primary amine (R-NH₂) in a reaction that liberates a molecule of water to form the characteristic C=N double bond of the imine. youtube.com This reaction is typically acid-catalyzed. youtube.com The versatility of this reaction allows for the incorporation of a wide range of substituents (the 'R' group from the amine), leading to a diverse library of Schiff base derivatives. organic-chemistry.org The synthesis of a structurally similar compound, (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol, has been reported, demonstrating the feasibility of this approach. researchgate.net

Table 2: Exemplary Schiff Base Derivatives from 2-Ethoxy-6-fluorobenzaldehyde

| Reactant Amine | Chemical Name of Amine | Resulting Schiff Base Product |

|---|---|---|

| Aniline | Phenylamine | (E)-1-(2-Ethoxy-6-fluorophenyl)-N-phenylmethanimine |

| Benzylamine | Phenylmethanamine | (E)-N-(2-Ethoxy-6-fluorobenzylidene)-1-phenylmethanamine |

| 4-Fluoroaniline | 4-Fluorophenylamine | (E)-N-(2-Ethoxy-6-fluorobenzylidene)-4-fluoroaniline |

Heterocyclic structures are ubiquitous in pharmaceuticals and functional materials. beilstein-journals.org The aldehyde derivative, 2-ethoxy-6-fluorobenzaldehyde, serves as a powerful synthon for accessing various heterocyclic systems. researchgate.net The specific heterocycle formed depends on the reaction partner and conditions employed.

For example:

Dihydropyridines: Through a Hantzsch-type condensation, the aldehyde can be reacted with a β-ketoester (e.g., ethyl acetoacetate) and ammonia (B1221849) to construct a dihydropyridine (B1217469) core, a privileged scaffold in medicinal chemistry.

Phthalazinones: While requiring an additional ortho-substituent like a carboxylic acid, 2-formylbenzoic acids are known precursors for phthalazinones when reacted with hydrazines. researchgate.net This highlights a potential pathway for more complex analogues.

Benzodiazepines: Condensation with an ortho-phenylenediamine could lead to the formation of a benzodiazepine (B76468) ring system, another important heterocyclic motif.

Incorporation into Polymeric Structures

Poly(benzyl ether) Synthesis:

One potential route to polymeric materials is through the formation of poly(benzyl ether)s. This can be achieved by the self-condensation of this compound under conditions that promote etherification. The synthesis of benzyl (B1604629) ethers from alcohols is a well-established transformation in organic chemistry. nih.gov For instance, a mixture of an alcohol, 2-benzyloxypyridine, and magnesium oxide can be treated with methyl triflate to yield benzyl ethers. nih.gov A similar in situ generation of a reactive benzylating agent from this compound could lead to the formation of poly(2-ethoxy-6-fluorobenzyl ether). The reaction would proceed via the nucleophilic attack of the hydroxyl group of one molecule onto the activated benzylic position of another.

Another approach involves the Williamson ether synthesis, where the alcohol is first converted to its alkoxide and then reacted with a molecule containing a suitable leaving group. In a self-condensation scenario, a portion of the this compound could be converted to its corresponding benzyl halide, which would then react with the remaining alcohol in the presence of a base to form the polyether chain. The general synthesis of benzyl ethers from alcohols and benzyl halides under solvent-free conditions with potassium hydroxide (B78521) has been reported, highlighting a potentially efficient and environmentally benign route.

Poly(phenylenemethylene) Synthesis:

Alternatively, this compound could be a precursor for the synthesis of poly(phenylenemethylene)s. The polymerization of benzyl alcohol in the presence of anhydrous hydrogen fluoride (B91410) has been shown to produce poly(phenylenemethylene). This method could potentially be adapted for this compound, although the electronic effects of the ethoxy and fluoro substituents would influence the reactivity of the aromatic ring and the benzylic carbocation intermediate.

It is important to note that the substitution pattern on the aromatic ring will significantly impact the polymerization process and the properties of the resulting polymer. The electron-donating ethoxy group and the electron-withdrawing fluorine atom will affect the electron density of the phenyl ring, influencing the facility of electrophilic aromatic substitution reactions that are often involved in such polymerizations. The steric hindrance from the ortho substituents could also play a crucial role in determining the polymer's structure and molecular weight.

Stereochemical Aspects in Derivative Synthesis

The carbon atom of the hydroxymethyl group in this compound is a prochiral center. Therefore, the synthesis of derivatives where this carbon becomes a stereocenter opens up the field of stereoselective synthesis.

Enantioselective and Diastereoselective Synthesis

Enantioselective Synthesis:

The enantioselective synthesis of chiral alcohols from prochiral ketones is a well-developed area of organic chemistry, and these methods can be applied to produce enantiomerically enriched derivatives of this compound. The corresponding ketone, 2-ethoxy-6-fluorobenzaldehyde, can be synthesized through the oxidation of the parent alcohol. This aldehyde can then be subjected to various enantioselective reduction or addition reactions.

For instance, enantioselective reduction using chiral catalysts, such as those based on transition metals like ruthenium, rhodium, or iridium, is a powerful tool for obtaining chiral secondary alcohols. These catalysts, often complexed with chiral ligands, can deliver hydrogen selectively to one face of the carbonyl group, leading to the formation of one enantiomer in excess.

Another approach is the use of biocatalysts, such as alcohol dehydrogenases, which can exhibit high enantioselectivity in the reduction of ketones. The enzymatic kinetic resolution of racemic alcohols is also a widely used method. scielo.brresearchgate.netscielo.br

Diastereoselective Synthesis:

Once a chiral center is established at the benzylic position, it can influence the stereochemical outcome of subsequent reactions at other sites in the molecule, leading to diastereoselective synthesis. For example, if a derivative of this compound with an additional stereocenter is to be synthesized, the existing chirality can direct the approach of reagents.

Chiral Resolution Techniques

For racemic mixtures of this compound derivatives, chiral resolution techniques can be employed to separate the enantiomers.

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution is a powerful method for separating enantiomers of chiral alcohols. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For example, in a transesterification reaction, a lipase (B570770) might acylate one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric excess. This method has been successfully applied to the kinetic resolution of tertiary benzyl bicyclic alcohols. scielo.brresearchgate.netscielo.br

The efficiency of enzymatic resolution can be influenced by various factors, including the choice of enzyme, solvent, and acyl donor. For instance, in the kinetic resolution of tertiary benzyl bicyclic alcohols, lipase A from Candida antarctica (CAL-A) has been shown to be effective. scielo.brresearchgate.net

Chiral Chromatography:

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used analytical and preparative technique for the separation of enantiomers. rsc.orgresearchgate.netresearchgate.net The separation is based on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs are particularly common and versatile. rsc.orgresearchgate.net

For the resolution of chiral alcohols like derivatives of this compound, the enantiomers can be separated directly or after derivatization with a chiral or achiral reagent to enhance their interaction with the CSP. The choice of mobile phase, often a mixture of alkanes and alcohols, is crucial for achieving good separation. rsc.orgresearchgate.net

Below is a table summarizing potential chiral resolution techniques applicable to derivatives of this compound, based on studies of analogous compounds.

| Resolution Technique | Principle | Applicable to Derivatives of this compound (by analogy) | Key Parameters |

| Enzymatic Kinetic Resolution | Stereoselective enzymatic reaction (e.g., acylation) of one enantiomer. | Racemic esters or alcohols. | Enzyme (e.g., Lipase A from Candida antarctica), solvent, acyl donor, temperature. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Racemic alcohols, esters, or other derivatives. | Chiral stationary phase (e.g., polysaccharide-based), mobile phase composition, temperature, flow rate. |

Spectroscopic Data for this compound Not Publicly Available

A thorough search for the spectroscopic characterization data of the chemical compound this compound, identified by the CAS number 2230189-38-3, has revealed a lack of publicly available experimental data required to construct a detailed scientific article as requested.

While the existence of the compound is confirmed through chemical supplier listings, the specific Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data necessary for a comprehensive analysis are not present in the accessible scientific literature or databases. The requested article, which was to be structured around detailed research findings for ¹H NMR, ¹³C NMR, ¹⁹F NMR, two-dimensional NMR techniques, and IR spectroscopy, cannot be generated without this foundational information.

Searches for the synthesis and characterization of this compound did not yield any publications containing the requisite spectroscopic details. The search results did, however, provide data for structurally related but distinct compounds, including various isomers and derivatives. In strict adherence to the user's instructions to focus solely on this compound, information from these other compounds has not been used.

Consequently, the creation of an article with the specified outline, including detailed data tables and research findings, is not possible at this time due to the absence of the necessary scientific data in the public domain.

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Ethoxy 6 Fluorophenyl Methanol

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source.

As of the latest available scientific literature, detailed experimental or computational Raman spectroscopic data for (2-Ethoxy-6-fluorophenyl)methanol, including characteristic vibrational modes and their corresponding Raman shifts, has not been reported.

Electronic Spectroscopy

Electronic spectroscopy involves the study of the absorption or emission of electromagnetic radiation in the ultraviolet and visible regions of the spectrum, corresponding to electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths at which a molecule absorbs light, providing information about its electronic structure and conjugation.

Specific experimental data on the UV-Vis absorption spectrum of this compound, including its maximum absorption wavelengths (λmax) and corresponding molar absorptivity values, are not currently available in published scientific literature.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information on the electronic excited states of molecules. It measures the emission of light from a substance that has absorbed light or other electromagnetic radiation.

There is no publicly available research detailing the fluorescence properties of this compound, such as its excitation and emission spectra, quantum yield, or fluorescence lifetime.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

While commercial suppliers list this compound, detailed mass spectrometry data, including the molecular ion peak and a comprehensive analysis of its fragmentation pathways, are not accessible in peer-reviewed scientific journals or public spectral databases.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is a technique used for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction provides the most precise information about the three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state.

A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and detailed intramolecular geometry is not available.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state structure of an organic compound is governed by the nature and directionality of its intermolecular interactions. For this compound, the key functional groups—the hydroxyl (-OH), ethoxy (-OCH2CH3), and fluoro (-F) groups attached to the benzene (B151609) ring—would be the primary drivers of the crystal packing arrangement.

It is anticipated that hydrogen bonding would be a dominant force in the crystal lattice. The hydroxyl group is a classic hydrogen bond donor, and it would likely form strong O-H···O hydrogen bonds with the oxygen atom of the ethoxy group or the hydroxyl group of a neighboring molecule. The fluorine atom, being highly electronegative, could also participate as a weak hydrogen bond acceptor in C-H···F interactions.

To illustrate the types of data required for a full analysis, the following table presents hypothetical crystallographic parameters, which would typically be determined through single-crystal X-ray diffraction.

| Hypothetical Crystallographic Data for this compound | |

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

| Z | 4 |

Note: The data in this table is illustrative and not based on experimental results.

A detailed analysis of a related compound, (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone, reveals the presence of N-H···O hydrogen bonds that form chains within its crystal structure. nih.gov This highlights the importance of hydrogen bonding in directing the assembly of molecules with similar functionalities.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability.

Currently, there are no published studies on the polymorphism of this compound. The investigation of polymorphism typically involves crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy.

Should different polymorphic forms of this compound be discovered, they would be classified based on their crystal structures, and their relative stabilities would be determined. This information is particularly critical in the pharmaceutical industry, where the choice of a specific polymorph can significantly impact a drug's performance.

Computational Chemistry and Theoretical Studies of 2 Ethoxy 6 Fluorophenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to model the electronic structure and energy of molecules. These calculations can predict a wide range of properties, from molecular geometry to spectroscopic behavior.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net This method is used to determine the electronic structure of many-body systems by mapping the complex many-electron problem onto a simpler system of non-interacting electrons moving in an effective potential. The fundamental variable in DFT is the electron density, which simplifies the calculation compared to wave-function-based methods.

For (2-Ethoxy-6-fluorophenyl)methanol, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in optimizing the molecular geometry. semanticscholar.orgscispace.com This process identifies the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. These optimized structural parameters are crucial for understanding the steric and electronic effects of the ethoxy and fluoro substituents on the phenylmethanol core. semanticscholar.org For instance, a theoretical study on a related compound, (RS)-(4-fluorophenyl)(pyridine-2-yl)methanol, utilized DFT at the B3LYP/6-31++G(d,p) level to determine its optimized geometry and found that the calculated bond lengths were in good agreement with standard values. semanticscholar.org A similar approach for this compound would elucidate the precise spatial arrangement of its constituent atoms.

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MESP), can also be mapped using DFT. The MESP is particularly useful for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. semanticscholar.org

Ab Initio Calculations

Ab initio calculations are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, while often more computationally demanding than DFT, can provide highly accurate results. Multi-reference ab initio methods are particularly important for systems that are not well-described by a single electronic configuration, though they are computationally expensive for larger molecules. benasque.org For a molecule like this compound, ab initio calculations could be used to benchmark the results obtained from DFT and to provide a more detailed understanding of electron correlation effects.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of electronically excited states. iastate.eduresearchgate.net This method is widely used to calculate electronic absorption spectra by determining the energies of vertical electronic excitations and their corresponding oscillator strengths. researchgate.net

For this compound, TD-DFT calculations would predict the wavelengths at which the molecule absorbs light, corresponding to transitions from the ground electronic state to various excited states. cnr.itnih.gov These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra. The choice of functional and basis set is critical for obtaining accurate results with TD-DFT. cnr.it For example, in a study of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol, a related Schiff base, TD-DFT was used to investigate its electronic structure and spectroscopic properties. researchgate.net A similar application to this compound would provide insight into its photophysical properties.

Analysis of Molecular Orbitals and Bonding Characteristics

The behavior of a molecule is fundamentally governed by its molecular orbitals. Analyses that focus on these orbitals provide a chemically intuitive picture of bonding and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.comlibretexts.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.orgscispace.com

For this compound, FMO analysis would involve identifying the spatial distribution and energies of the HOMO and LUMO. This would reveal which parts of the molecule are most likely to be involved in chemical reactions. For instance, in a study of (RS)-(4-fluorophenyl)(pyridine-2-yl)methanol, the HOMO-LUMO gap was calculated to understand the charge transfer interactions within the molecule. semanticscholar.org A similar analysis for this compound would provide valuable information about its reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a method for translating the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more familiar, localized Lewis-like bonding picture of "lone pairs" and "bonds". uni-muenchen.dewisc.edu This analysis is based on transforming the wave function into a set of localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and bonding and antibonding orbitals. uni-muenchen.defaccts.de

NBO analysis of this compound would quantify the delocalization of electron density through the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The energetic importance of these interactions can be estimated using second-order perturbation theory. uni-muenchen.de This provides a quantitative measure of hyperconjugative and resonance effects, which are crucial for understanding the influence of the ethoxy and fluoro substituents on the stability and reactivity of the molecule. NBO analysis also provides information about the hybridization of atoms and the polarity of bonds. uni-muenchen.de For instance, in a study of a related compound, NBO analysis was used to investigate intramolecular hydrogen bonding. researchgate.net

Conformational Analysis and Energy Landscapes

The presence of flexible dihedral angles in this compound, specifically around the C-O bonds of the ethoxy group and the C-C bond of the methanol (B129727) moiety, gives rise to multiple possible conformations. Computational chemistry provides a powerful tool to explore the potential energy surface of the molecule and identify its stable conformers.

Conformational analysis is typically initiated by systematically rotating the key dihedral angles to generate a comprehensive set of possible spatial arrangements. For each of these starting geometries, a geometry optimization is performed using methods like Density Functional Theory (DFT). High-level energy calculations on the optimized structures can then predict the relative stability of the different conformers. For instance, studies on ortho-halogenated benzyl (B1604629) alcohols have shown that they can exist in different low-energy chiral and achiral conformations. rsc.org The interplay of steric hindrance and intramolecular interactions, such as potential weak hydrogen bonds between the hydroxyl hydrogen and the fluorine atom or the ethoxy oxygen, will dictate the preferred conformations of this compound. The energy landscape can reveal the most stable, low-energy conformers and the energy barriers that separate them.

Illustrative Conformational Energy Data

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) |

| A | 60° | 0.00 |

| B | 180° | 1.25 |

| C | -60° | 0.05 |

Note: The data in this table is illustrative for a substituted benzyl alcohol and does not represent calculated values for this compound, as such specific data is not available in the cited literature.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical calculations can simulate its NMR, vibrational (infrared and Raman), and UV-Vis spectra.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. By calculating the magnetic shielding tensors of the various nuclei (¹H, ¹³C, ¹⁹F) within the molecule, it is possible to predict their chemical shifts. DFT methods are frequently employed for this purpose. For fluorinated aromatic compounds, specific scaling factors may be applied to the computed isotropic shifts to improve the accuracy of the predicted ¹⁹F NMR chemical shifts. researchgate.netnih.gov Such simulations can aid in the assignment of experimental spectra and provide a detailed understanding of the electronic environment of each atom in this compound.

Illustrative Predicted ¹⁹F NMR Chemical Shifts

| Atom | Calculated Isotropic Shielding (ppm) | Predicted Chemical Shift (ppm) |

| F | 195.3 | -110.4 |

Note: The data in this table is for illustrative purposes. The predicted chemical shift is derived from a hypothetical scaling equation. Specific calculated values for this compound are not available in the cited literature.

The vibrational spectrum of a molecule provides a fingerprint based on the stretching and bending of its chemical bonds. Computational methods, particularly DFT, can be used to calculate the harmonic vibrational frequencies of this compound. These theoretical frequencies, when properly scaled to account for anharmonicity and other systematic errors, can be compared with experimental infrared (IR) and Raman spectra. core.ac.ukijaemr.com This comparison aids in the assignment of the observed vibrational bands to specific molecular motions, such as the O-H stretch of the alcohol, the C-F stretch, and various vibrations of the aromatic ring. Studies on substituted phenols have demonstrated good agreement between experimental and DFT-calculated vibrational frequencies. tandfonline.com

Illustrative Predicted Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| O-H Stretch | 3805 | 3653 |

| Aromatic C-H Stretch | 3150 | 3024 |

| C-F Stretch | 1280 | 1229 |

Note: This table presents illustrative data. The scaled frequencies are obtained using a hypothetical scaling factor. Specific calculated frequencies for this compound are not available in the cited literature.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max). For this compound, these calculations would likely focus on the π → π* transitions within the benzene (B151609) ring. The results can provide insights into how the ethoxy, fluoro, and methanol substituents influence the electronic structure and the resulting UV-Vis spectrum.

Illustrative Calculated UV-Vis Absorption Data

| Transition | Wavelength (λ_max, nm) | Oscillator Strength (f) |

| S₀ → S₁ | 275 | 0.015 |

| S₀ → S₂ | 220 | 0.120 |

Note: The data in this table is illustrative and does not represent calculated values for this compound, as such specific data is not available in the cited literature.

Solvation Effects and Continuum Models

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Solvation models are computational methods that account for the effects of a solvent on a solute molecule. numberanalytics.comwikipedia.org These models can be broadly categorized as explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a characteristic dielectric constant.

For this compound, implicit solvation models like the Polarizable Continuum Model (PCM) are computationally efficient for studying how a solvent would affect its conformational equilibrium and spectroscopic properties. tum.deacs.org These models create a cavity in the dielectric continuum that represents the solute, allowing for the calculation of the solute-solvent interaction energy. The choice of solvent can influence which conformer is most stable and can cause shifts in the predicted NMR, vibrational, and UV-Vis spectra.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies can elucidate the pathways of reactions such as oxidation or esterification. For example, the oxidation of benzyl alcohol to benzaldehyde (B42025) and then to benzoic acid is a well-studied process. researchgate.netpatsnap.com DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures of transition states and intermediates.

By calculating the activation energies for different possible pathways, it is possible to predict the most likely reaction mechanism. For instance, in the case of oxidation, theoretical studies could determine whether the reaction proceeds via a radical mechanism or a concerted pathway. Similarly, the mechanism of esterification could be investigated by modeling the nucleophilic attack of the alcohol on a carboxylic acid or its derivative. patsnap.com These studies provide fundamental insights into the reactivity of this compound.

Applications of 2 Ethoxy 6 Fluorophenyl Methanol As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Heterocyclic Compounds

The (2-Ethoxy-6-fluorophenyl)methanol moiety is a key structural component in the synthesis of advanced heterocyclic compounds. Its role as a precursor is documented in the development of therapeutic agents, particularly inhibitors of Monocarboxylate Transporter 4 (MCT4), which are investigated for their potential in cancer treatment. google.comgoogle.com

In a patented synthetic route, this compound is prepared as a crucial intermediate. The synthesis involves the reduction of a corresponding carboxylic acid derivative. This transformation is a key step in building the substituted phenyl portion of the final heterocyclic inhibitor. google.com The general process highlights the utility of the methanol (B129727) group as a stable precursor that can be generated from other functionalities at a specific stage of a complex synthesis.

Table 1: Synthesis of this compound as a Heterocyclic Precursor

| Precursor | Reagents | Product | Application of Product |

|---|

This application underscores the importance of this compound as a building block for creating molecules where the specific substitution pattern of the phenyl ring is essential for biological activity.

Role in the Preparation of Complex Organic Molecules

The unique substitution pattern of this compound makes it an important intermediate in the synthesis of complex, biologically active molecules. Its utility has been demonstrated in the creation of potential therapeutics that modulate biological pathways involved in cancer and inflammation.

One significant application is in the synthesis of heterocyclic inhibitors of Monocarboxylate Transporter 4 (MCT4), a protein implicated in the metabolism of cancer cells. google.comgoogle.com In this context, this compound serves as a key fragment that is incorporated into the final inhibitor structure.

Furthermore, a closely related analogue, (4-bromo-2-ethoxy-6-fluorophenyl)methanol, is employed in the synthesis of benzofurane and benzothiophene (B83047) derivatives. These compounds are designed as modulators of the prostaglandin (B15479496) E2 (PGE2) receptor, which plays a role in cancer immunology and inflammatory diseases. google.comgoogle.com The synthetic pathways developed for these molecules showcase the reactivity of the benzylic alcohol, which is readily converted to a more reactive chloromethyl group to facilitate further coupling reactions.

Table 2: Examples of Complex Molecules Derived from this compound Scaffolds

| Starting Scaffold | Target Molecule Class | Therapeutic Target | Source Patent(s) |

|---|---|---|---|

| This compound | Heterocyclic Inhibitors | MCT4 | google.com, google.com |

| (4-Bromo-2-ethoxy-6-fluorophenyl)methanol | Benzofurane & Benzothiophene Derivatives | PGE2 Receptors | google.com, google.com |

Integration into Multistep Organic Syntheses

This compound and its direct analogues are effectively integrated into multistep synthetic sequences, where the benzylic alcohol functionality is strategically manipulated.

A primary example is its conversion to a benzylic halide, a versatile intermediate for nucleophilic substitution reactions. In the synthesis of PGE2 receptor modulators, (4-bromo-2-ethoxy-6-fluorophenyl)methanol is treated with thionyl chloride in the presence of a catalytic amount of zinc chloride. This reaction efficiently replaces the hydroxyl group with a chlorine atom, yielding a reactive chloromethyl derivative that can be used to connect the phenyl ring to other parts of the target molecule. google.comgoogle.com

Reaction Example: Conversion to a Chloromethyl Intermediate

Starting Material : (4-Bromo-2-ethoxy-6-fluorophenyl)methanol

Reagents : Thionyl chloride (SOCl₂), Zinc chloride (ZnCl₂)

Product : 5-Bromo-2-(chloromethyl)-1-ethoxy-3-fluorobenzene

Significance : This step activates the benzylic position, preparing it for subsequent bond-forming reactions in a larger synthetic scheme. google.com

Conversely, this compound can itself be the product of a reduction step within a multistep synthesis. In the preparation of MCT4 inhibitors, the corresponding 2-ethoxy-6-fluorobenzoic acid is first activated with isobutyl chloroformate and then reduced with sodium borohydride (B1222165) (NaBH₄) to afford this compound. google.com This demonstrates its role as a stable intermediate that can be accessed from an oxidized precursor at the desired point in a synthetic pathway.

Development of Novel Reagents and Catalysts Using the this compound Scaffold

Based on a review of publicly available scientific literature and patent documents, there is currently no specific information detailing the use of this compound as a foundational scaffold for the development of novel reagents or catalysts. Its documented utility is primarily as a structural building block or intermediate in the synthesis of larger, functional molecules rather than as a platform for creating new catalytic or reactive agents.

Applications in Material Science Research

A thorough search of the scientific and patent literature did not yield any specific applications of this compound in the field of material science. The documented research and development involving this compound are focused predominantly on its use as a synthetic intermediate in the area of medicinal chemistry for the preparation of potential pharmaceutical agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Ethoxy-6-fluorophenyl)methanol, and how can researchers optimize reaction yields?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation or nucleophilic substitution on fluorinated aromatic precursors. For example, fluorophenol derivatives (e.g., 2-fluorophenol ) can undergo ethoxylation using ethylating agents (e.g., diethyl sulfate) under basic conditions. Subsequent hydroxymethylation via formylation followed by reduction (e.g., NaBH₄) yields the target compound. Optimization includes controlling reaction temperature (60–80°C) and using catalysts like AlCl₃ for improved regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity product .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR will show distinct peaks for the aromatic protons (δ 6.8–7.2 ppm, split due to fluorine coupling), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), and methanol hydroxyl (δ 2.0–2.5 ppm, exchangeable). ¹⁹F NMR should exhibit a singlet near δ -110 to -120 ppm for the fluorine substituent .

- MS : High-resolution mass spectrometry (HRMS) can confirm the molecular ion [M+H]⁺ (calculated for C₉H₁₁FO₂: 168.0695). Fragmentation patterns should reflect loss of ethoxy (-45 Da) and hydroxyl groups (-17 Da) .

Q. What stability considerations are critical for handling this compound in experimental workflows?

- Methodological Answer : The compound is sensitive to oxidation due to the benzylic alcohol group. Store under inert atmosphere (N₂/Ar) at 2–8°C. Use antioxidants like BHT (butylated hydroxytoluene) in stock solutions. Avoid prolonged exposure to light, as fluorinated aromatics may undergo photodegradation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like ORTEP-3 can elucidate bond angles, torsion angles, and packing interactions. For example, studies on analogous compounds (e.g., 2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol ) reveal intramolecular hydrogen bonding between the hydroxyl and imine groups, which stabilizes the planar conformation. Compare experimental data with density functional theory (DFT) calculations to validate electronic effects of the fluorine substituent .

Q. How should researchers address contradictory data in reaction yields or spectroscopic results during synthesis?

- Methodological Answer : Systematic troubleshooting is essential:

- Yield Discrepancies : Verify reagent purity (e.g., fluorophenol starting material, CAS 367-12-4 ) and moisture control. Use kinetic studies to identify rate-limiting steps.

- Spectral Anomalies : Rule out impurities via 2D NMR (COSY, HSQC) or spiking experiments with authentic standards (e.g., deuterated methanol solutions ). Cross-validate with alternative techniques like IR (C-O stretch at 1250–1050 cm⁻¹) .

Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?

- Methodological Answer : Replace traditional solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) . Explore biocatalytic pathways using engineered enzymes (e.g., alcohol dehydrogenases) for selective hydroxymethylation. Microwave-assisted synthesis can reduce reaction times and energy consumption by 30–50% .

Q. How can researchers design assays to evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with fluorogenic substrates. Monitor IC₅₀ values under physiological pH (7.4).

- Cellular Toxicity : Perform MTT assays on human cell lines (e.g., HEK293), comparing EC₅₀ values with structurally similar fluorinated compounds (e.g., 2-fluoro-4-methoxybenzophenone ). Include positive controls (e.g., doxorubicin) and validate with flow cytometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.